2-[5-(4-Bromophenoxy)pentylamino]ethanol
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Overview
Description
2-[5-(4-Bromophenoxy)pentylamino]ethanol is an organic compound with the molecular formula C13H20BrNO2 It is characterized by the presence of a bromophenoxy group attached to a pentylamino chain, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenoxy)pentylamino]ethanol typically involves the reaction of 4-bromophenol with 1-bromopentane to form 4-bromophenoxypentane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenoxy)pentylamino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenoxy group can be reduced to form the corresponding phenol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are often employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[5-(4-Bromophenoxy)pentylamino]acetaldehyde or 2-[5-(4-Bromophenoxy)pentylamino]acetic acid.
Reduction: Formation of 2-[5-(4-Hydroxyphenoxy)pentylamino]ethanol.
Substitution: Formation of 2-[5-(4-Substituted phenoxy)pentylamino]ethanol derivatives.
Scientific Research Applications
2-[5-(4-Bromophenoxy)pentylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenoxy)pentylamino]ethanol involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the ethanolamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Lacks the pentylamino chain, making it less versatile in biological applications.
2-(4-Hydroxyphenoxy)ethanol: Similar structure but with a hydroxyl group instead of bromine, leading to different reactivity and applications.
2-(4-Chlorophenoxy)ethanol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
2-[5-(4-Bromophenoxy)pentylamino]ethanol is unique due to the presence of both the bromophenoxy and pentylamino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[5-(4-bromophenoxy)pentylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c14-12-4-6-13(7-5-12)17-11-3-1-2-8-15-9-10-16/h4-7,15-16H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHLSOXLGMYRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCNCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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